C16H23FN4O2

A1 adenosine receptor radioligand binding PET tracer affinity

The compound with molecular formula C₁₆H₂₃FN₄O₂ is established as 8‑cyclopentyl‑3‑(3‑fluoropropyl)‑1‑propylxanthine, commonly designated CPFPX (CAS 227205‑79‑0). It belongs to the xanthine class of adenosine receptor antagonists and is structurally a fluorine isostere of the prototypical A₁ adenosine receptor (A₁AR) antagonist DPCPX (8‑cyclopentyl‑1,3‑dipropylxanthine).

Molecular Formula C16H23FN4O2
Molecular Weight 322.38 g/mol
Cat. No. B11000581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H23FN4O2
Molecular FormulaC16H23FN4O2
Molecular Weight322.38 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
InChIInChI=1S/C16H23FN4O2/c1-12(2)19-15(22)11-18-16(23)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,18,23)(H,19,22)
InChIKeyUAYHSCQWHHMNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPFPX (C₁₆H₂₃FN₄O₂) – A1 Adenosine Receptor Radioligand for PET Imaging: Compound Identity and Procurement Baseline


The compound with molecular formula C₁₆H₂₃FN₄O₂ is established as 8‑cyclopentyl‑3‑(3‑fluoropropyl)‑1‑propylxanthine, commonly designated CPFPX (CAS 227205‑79‑0) [1]. It belongs to the xanthine class of adenosine receptor antagonists and is structurally a fluorine isostere of the prototypical A₁ adenosine receptor (A₁AR) antagonist DPCPX (8‑cyclopentyl‑1,3‑dipropylxanthine) [2]. CPFPX is primarily deployed as the ¹⁸F‑labeled radioligand [¹⁸F]CPFPX for positron emission tomography (PET) imaging of cerebral A₁AR density in human and preclinical studies [3]. Its pharmacological profile features sub‑nanomolar affinity for the A₁AR (bovine Ki = 0.183 nM; human KD = 1.26 nM) and >700‑fold selectivity over the A₂A adenosine receptor [4]. Available from multiple specialist vendors as a research‑grade radioligand precursor (typically 5–25 mg, pricing $900–$3,000), procurement decisions hinge on quantifiable differentiation from alternative A₁AR antagonists and PET tracers such as DPCPX, [¹¹C]MPDX, FK453, and caffeine.

Why A₁ Adenosine Receptor Antagonists and PET Tracers Cannot Be Interchanged: The CPFPX Differentiation Case


Compounds within the A₁ adenosine receptor antagonist class exhibit profound differences in affinity, selectivity, metabolic stability, and suitability for in vivo imaging that render simple generic substitution invalid. CPFPX (C₁₆H₂₃FN₄O₂) demonstrates a Ki of 0.183 nM at bovine A₁AR [1], in contrast to DPCPX which shows a Ki of 3.9 nM at human A₁AR, representing a >21‑fold difference in binding potency . The selectivity window between A₁ and A₂A receptors diverges dramatically: CPFPX achieves >1200‑fold selectivity (rat A₁/A₂A) whereas DPCPX exhibits only ~33‑fold selectivity (human A₁/A₂A) [2]. Metabolic handling further differentiates these agents; CPFPX is selectively metabolized by CYP1A2 with a KM of 1.1 μM, a pathway not shared by all xanthine‑based antagonists, and produces polar metabolites that do not cross the blood‑brain barrier [3]. For PET imaging applications, [¹⁸F]CPFPX provides a validated two‑tissue compartment model in humans, a quantitative framework that cannot be assumed for alternative tracers such as [¹¹C]MPDX (Ki = 4.2 nM, ~23‑fold lower A₁ affinity) [4]. In vivo caffeine competition studies confirm that [¹⁸F]CPFPX PET detects concentration‑dependent A₁AR occupancy with a half‑maximal displacement at a plasma caffeine concentration of 67 μM, establishing it as a quantitative pharmacodynamic biomarker [5]. Each of these dimensions—binding affinity, subtype selectivity, metabolic pathway, kinetic modeling suitability, and in vivo target engagement—must be verified against the specific experimental or procurement requirement.

CPFPX (C₁₆H₂₃FN₄O₂) – Quantitative Evidence for Scientific Selection


A₁AR Binding Affinity – CPFPX vs. DPCPX (Xanthine Comparator)

CPFPX exhibits substantially higher binding affinity for the A₁ adenosine receptor than the prototypical xanthine antagonist DPCPX. In bovine cortex membranes, CPFPX demonstrates a Ki of 0.183 nM [1], whereas DPCPX shows a Ki of 3.9 nM at cloned human A₁AR . In the same bovine system using [³H]DPCPX as the reference ligand (KD = 0.15 nM), CPFPX yielded a Ki of 0.18 nM with an A₂A/A₁ selectivity ratio >500 [2]. At cloned human A₁AR, the KD of [³H]CPFPX was 1.26 nM [2], still representing a ~3‑fold higher affinity than DPCPX at the human receptor.

A1 adenosine receptor radioligand binding PET tracer affinity

A₁/A₂A Subtype Selectivity – CPFPX vs. DPCPX and [¹¹C]MPDX

CPFPX provides substantially superior discrimination between the A₁ and A₂A adenosine receptor subtypes compared with both DPCPX and [¹¹C]MPDX. In rat striatal membranes, CPFPX shows a Ki of 812 nM at A₂AAR, yielding an A₁/A₂A selectivity ratio >1200‑fold [1]. At the cloned human A₂AAR, the KD of [³H]CPFPX was 940 nM, corresponding to >700‑fold selectivity over the human A₁AR [1]. In contrast, DPCPX exhibits A₂A Ki values of 130 nM (human) and 149 nM (rat male) [2], giving selectivity ratios of only ~33‑fold (human) and ~330‑fold (rat). [¹¹C]MPDX has reported A₂A Ki values >100 nM, yielding a selectivity ratio of ~24‑fold given its A₁ Ki of 4.2 nM [3].

adenosine receptor subtype selectivity A2A off-target binding PET tracer specificity

Metabolic Pathway Specificity – CPFPX CYP1A2 Metabolism vs. Caffeine

CPFPX is metabolized by a single, well‑defined cytochrome P450 isoform, CYP1A2, with high enzymatic selectivity. Kinetic analysis in pooled human liver microsomes determined KM = 1.1 μM (95% CI: 0.6–2.0 μM) and Vmax = 243 pmol·min⁻¹·mg⁻¹, corresponding to a catalytic efficiency of 2.4 pmol·min⁻¹·pmol⁻¹ CYP [1]. This metabolism is competitively inhibited by fluvoxamine with a KI of 68 nM (95% CI: 34–138 nM) [1]. In contrast, the non‑selective antagonist caffeine is metabolized by multiple CYP isoforms (primarily CYP1A2 but also CYP2E1, CYP3A4) and demonstrates pH‑dependent, multi‑exponential pharmacokinetics in vivo, complicating its use as a quantitative pharmacological probe [2]. Brain metabolite analysis confirmed that >98% of radioactivity in brain homogenates at 60 min post‑injection represents intact [¹⁸F]CPFPX, with polar metabolites confined to the periphery [3].

CYP1A2 metabolism PET tracer pharmacokinetics hepatic clearance

In Vivo Human PET Quantification – [¹⁸F]CPFPX vs. [¹¹C]MPDX

[¹⁸F]CPFPX is validated for quantitative human cerebral A₁AR imaging using a two‑tissue compartment model (2TCM), providing regional total distribution volume (DVt) estimates. In six healthy volunteers, the 2TCM described cerebral kinetics significantly better than a one‑tissue compartment model (1TCM) across all brain regions examined (linear regression between 2TCM and Logan graphical analysis: r = 0.99, slope = 1.007) [1]. Displacement studies confirmed that specific binding accounts for approximately one‑third of total equilibrium uptake in cerebellum and two‑thirds in cortex, enabling reference tissue approaches in selected applications [2]. In comparison, [¹¹C]MPDX, despite being used in human PET, has a Ki of 4.2 nM at A₁AR—~23‑fold lower affinity than CPFPX—and demonstrated faster brain washout kinetics in cat studies [3]. The carbon‑11 half‑life (20.4 min) of [¹¹C]MPDX limits scanning protocols to ~90 min, whereas fluorine‑18 (109.6 min) permits bolus/infusion equilibrium protocols extending >140 min with [¹⁸F]CPFPX [4].

human PET imaging A1AR density quantification kinetic modeling

In Vivo Target Engagement – CPFPX Displacement by Caffeine in Human Brain

[¹⁸F]CPFPX PET enables quantitative measurement of in vivo A₁AR occupancy by competing ligands in the human brain. In a bolus‑plus‑constant‑infusion study of 15 healthy volunteers, caffeine infusion displaced 5–44% of [¹⁸F]CPFPX binding in a concentration‑dependent manner. The half‑maximal inhibitory plasma concentration (IC₅₀) for caffeine was determined to be 67 μM, which corresponds to approximately 450 mg caffeine in a 70‑kg subject or ~4.5 cups of coffee [1]. Placebo infusion produced no change in radioligand binding. This occupancy assay platform is not achievable with non‑radiolabeled antagonists such as DPCPX or FK453, which lack PET imaging capability, and provides superior quantitative resolution compared to [¹¹C]MPDX due to the 5.4‑fold longer isotope half‑life [2].

target occupancy pharmacodynamic biomarker caffeine displacement

Provenance of Affinity – CPFPX Metabolites Retain High A₁ Selectivity (Supporting Evidence)

CPFPX undergoes peripheral metabolism to at least seven identified compounds, primarily via oxidation at the cyclopentyl moiety, without N‑dealkylation [1]. The putative metabolites displace [³H]CPFPX binding to A₁AR in pig brain cortex with Ki values between 1.9 and 380 nM, and displace [³H]ZM241385 binding to A₂AAR with Ki values >180 nM [2]. One metabolite, functionalized at the ω‑position of the N1‑propyl chain, retained high A₁AR affinity (Ki = 2 nM) and >9000‑fold selectivity over A₂AAR [2]. Importantly, none of these polar metabolites cross the blood‑brain barrier, as demonstrated by reinjection experiments in mice [1]. This contrasts with some xanthine analogs whose metabolites may retain receptor activity and penetrate the CNS, potentially confounding pharmacological interpretation.

metabolite pharmacology binding selectivity off-target risk

High‑Value Application Scenarios for CPFPX (C₁₆H₂₃FN₄O₂) Based on Quantitative Evidence


Human Cerebral A₁AR Density Quantification in Neurological Disorders

The validated two‑tissue compartment model and >700‑fold A₁/A₂A selectivity of [¹⁸F]CPFPX make it the preferred radioligand for quantitative PET studies of regional A₁AR density changes in conditions such as Alzheimer's disease, epilepsy, and ischemic stroke [1]. The >98% brain metabolic stability at 60 min post‑injection ensures that PET signal in cortical and subcortical regions reflects authentic A₁AR binding rather than radiolabeled metabolites [2]. In contrast, the ~33‑fold selectivity of DPCPX would introduce substantial A₂A contamination in striatal measurements, and the 20.4‑min half‑life of ¹¹C limits [¹¹C]MPDX to single‑subject protocols per radiosynthesis .

Caffeine Pharmacodynamic Occupancy Studies and Sleep Research

[¹⁸F]CPFPX PET is uniquely qualified for measuring in vivo cerebral A₁AR occupancy by caffeine (IC₅₀ = 67 μM plasma) and other competing ligands, providing a direct pharmacodynamic readout for sleep research and neurostimulant studies [1]. The bolus‑plus‑constant‑infusion protocol sustained over 140 min, enabled by the 109.6‑min fluorine‑18 half‑life, permits equilibrium measurements that are technically unfeasible with carbon‑11 tracers [2]. This application cannot be performed with non‑radiolabeled antagonists (DPCPX, FK453) and represents a distinct procurement rationale for [¹⁸F]CPFPX.

Preclinical Rodent PET for Longitudinal A₁AR Studies

In rodent models, [¹⁸F]CPFPX PET has been validated for non‑invasive, reproducible quantification of A₁AR density, with kinetics well‑described by compartmental and non‑compartmental models based on arterial input function [1]. Displacement by DPCPX confirmed specific binding, and the high specific radioactivity (>270 GBq/μmol) permits tracer‑dose injections that do not perturb endogenous adenosine signaling [2]. The CYP1A2‑mediated metabolism (KM = 1.1 μM) is conserved across mice, rats, and humans, facilitating translational pharmacokinetic modeling . This is particularly valuable for longitudinal studies of chronic caffeine consumption, neuroinflammation, and glioma invasion where repeated within‑subject measurements are required.

Drug–Drug Interaction Studies Involving CYP1A2 Modulators

Because CPFPX is metabolized exclusively by CYP1A2 with well‑characterized kinetics (KM = 1.1 μM, Vmax = 243 pmol·min⁻¹·mg⁻¹) and competitive inhibition by fluvoxamine (KI = 68 nM), it serves as a probe substrate for studying CYP1A2 activity in vivo [1]. Altered CPFPX metabolism has been demonstrated in patients with liver cirrhosis and those receiving CYP1A2 inhibitors, confirming its utility in clinical PET studies of hepatic drug metabolism [1]. This application exploits the metabolic specificity that differentiates CPFPX from multi‑pathway substrates such as caffeine [2] and is not addressable with non‑PET A₁AR antagonists.

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